Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the reaction of 5-aminopyrazoles with diethyl ethoxymethylidene-malonate. The intermediate 4-hydroxypyrazolopyridines formed in this process are then converted into 4-chloro derivatives by the action of phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These compounds are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
Pyrazolo[4,3-b]pyridine: Another isomer with distinct chemical properties and applications.
Isothiazolopyridine: Exhibits similar biological activities but differs in its chemical structure.
Uniqueness
Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
37801-68-6 |
---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-phenylmethoxypyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-17-14(11-20-21)16(15(10-19-17)18(22)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
TUGZZMYUDBCKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)OCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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